Cas no 1272732-49-6 ((4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE)

(4R)-8-フルオロ-6-メチルクロマン-4-イルアミンは、光学活性を有するクロマン骨格を基本構造とする有機化合物です。フッ素原子の導入により分子の電子特性が調整され、医薬品中間体としての反応性が向上しています。6位のメチル基は立体障害効果を示し、4位のアミン基は求核性やキラル補助剤としての利用が可能です。特に(R)配置の立体選択性は生体適合性の高い化合物設計に寄与し、中枢神経系標的薬剤の開発候補として注目されています。結晶性に優れ、有機溶媒への溶解性が良好な点も合成プロセス上の利点です。

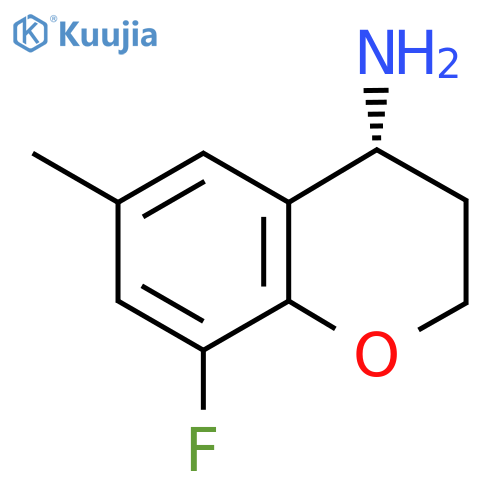

1272732-49-6 structure

商品名:(4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE

(4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE 化学的及び物理的性質

名前と識別子

-

- (4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE

- 2H-1-Benzopyran-4-amine, 8-fluoro-3,4-dihydro-6-methyl-, (4R)-

- (R)-8-FLUORO-6-METHYLCHROMAN-4-AMINE

- 1272732-49-6

- Y12787

-

- インチ: 1S/C10H12FNO/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1

- InChIKey: CSYWACIANDUHGL-SECBINFHSA-N

- ほほえんだ: FC1=CC(C)=CC2=C1OCC[C@H]2N

計算された属性

- せいみつぶんしりょう: 181.090292168g/mol

- どういたいしつりょう: 181.090292168g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 1.166±0.06 g/cm3(Predicted)

- ふってん: 248.3±40.0 °C(Predicted)

- 酸性度係数(pKa): 8.44±0.20(Predicted)

(4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1795029-1g |

(R)-8-fluoro-6-methylchroman-4-amine |

1272732-49-6 | 98% | 1g |

¥9651.00 | 2024-08-09 |

(4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE 関連文献

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

1272732-49-6 ((4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE) 関連製品

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量